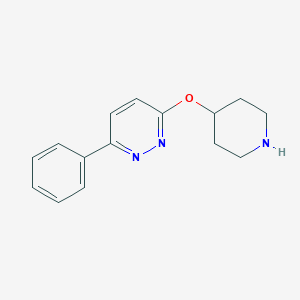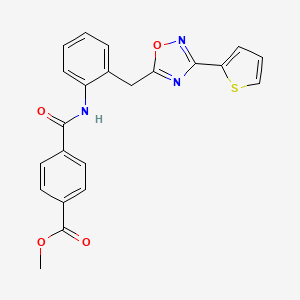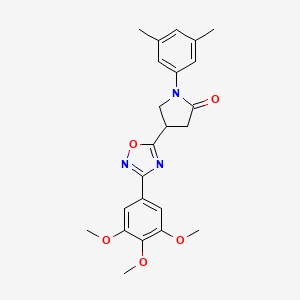
Diethyl 2-(5-methylpyridin-2-yl)malonate
概要
説明
Diethyl 2-(5-methylpyridin-2-yl)malonate is a chemical compound with the molecular formula C13H17NO4 . It is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds, such as diethyl malonate, often involves the alkylation of enolate ions . A practical large-scale synthesis of monoethyl malonate, which is among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a malonate group . The malonate group is characterized by two ester functionalities attached to the same carbon atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as diethyl malonate, often involve the formation of an enolate ion, which can then be alkylated via an SN2 reaction to form a monoalkylmalonic ester .科学的研究の応用
Diethyl 2-(5-methylpyridin-2-yl)malonate has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of various drugs, as well as for studying the biochemical and physiological effects of various compounds. It has also been used to study the structure and reactivity of various organic molecules. Additionally, it has been used to study the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of Diethyl 2-(5-methylpyridin-2-yl)malonate is still not fully understood. However, it is believed that the compound binds to certain proteins in the body, which triggers a cascade of biochemical reactions. These reactions then lead to the desired effect of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory and anti-oxidant properties. Additionally, it has been shown to reduce the production of reactive oxygen species and to inhibit the growth of certain bacteria.
実験室実験の利点と制限
Diethyl 2-(5-methylpyridin-2-yl)malonate has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. However, it has some limitations, such as its low solubility in water and its low reactivity.
将来の方向性
There are several potential future directions for Diethyl 2-(5-methylpyridin-2-yl)malonate research. These include further research into the mechanism of action of the compound, as well as research into its potential applications in drug development and drug delivery. Additionally, more research could be done into its potential biochemical and physiological effects, as well as its potential use as a model compound for studying other organic molecules. Finally, more research could be done into its potential advantages and limitations for lab experiments.
Safety and Hazards
特性
IUPAC Name |
diethyl 2-(5-methylpyridin-2-yl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-4-17-12(15)11(13(16)18-5-2)10-7-6-9(3)8-14-10/h6-8,11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPLXUIXNIUVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2620955.png)
![(R)-(4-Ethyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2620956.png)
![2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]pyridine](/img/structure/B2620958.png)


![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2620964.png)
![Oxolan-2-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2620966.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2620968.png)